molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol CAS No. 1092443-55-4

(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol

Numéro de catalogue: B1667957
Numéro CAS: 1092443-55-4
Poids moléculaire: 385.5 g/mol
Clé InChI: KRIWIRSMQRQYJG-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BS-194 est un inhibiteur puissant et sélectif des kinases protéiques dépendantes des cyclines (CDK). Il est connu pour sa capacité à inhiber CDK2, CDK1, CDK5, CDK7 et CDK9 avec des degrés de puissance variables. Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération des cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de BS-194 implique la préparation de (2S,3S)-3-[(3-isopropyl-7-(benzylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino]-1,2,4-butanetriol. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de Production Industrielle

La production industrielle de BS-194 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut inclure :

Analyse Des Réactions Chimiques

Types de Réactions

BS-194 subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Courants

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe isopropyle peut produire une cétone ou un aldéhyde, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .

Applications de Recherche Scientifique

BS-194 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'Action

BS-194 exerce ses effets en inhibant l'activité des kinases protéiques dépendantes des cyclines. Le composé se lie au site actif de ces kinases, empêchant leur interaction avec les substrats. Cette inhibition conduit à une réduction de la phosphorylation des protéines clés impliquées dans la progression du cycle cellulaire, ce qui entraîne finalement l'arrêt du cycle cellulaire et l'inhibition de la prolifération des cellules cancéreuses .

Mécanisme D'action

BS-194 exerts its effects by inhibiting the activity of cyclin-dependent protein kinases. The compound binds to the active site of these kinases, preventing their interaction with substrates. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

BS-194 est unique dans sa sélectivité et sa puissance en tant qu'inhibiteur de CDK. Des composés similaires incluent :

BS-194 se distingue par sa forte sélectivité pour CDK2, CDK1, CDK5, CDK7 et CDK9, ce qui en fait un outil précieux dans la recherche ciblée sur le cancer .

Activité Biologique

The compound (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of specific kinases involved in cancer and other diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Structure and Composition

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H27_{27}N5_5O3_3
  • Molecular Weight : 385.46 g/mol
  • Chiral Centers : 2
  • SMILES Notation : CC(C)c1cnn2c(NCc3ccccc3)cc(NC@@HC@HCO)nc12

Chemical Summary Table

PropertyValue
Molecular FormulaC20_{20}H27_{27}N5_5O3_3
Molecular Weight385.46 g/mol
Chiral Atom Count2
Bond Count57
Aromatic Bond Count16

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases, particularly Pim-1 and Flt-3 . These kinases play crucial roles in cell proliferation and survival, making them significant targets for cancer therapy.

Key Findings from Research Studies

  • Inhibition of Pim-1 Kinase :
    • The compound demonstrated potent inhibitory activity against Pim-1 with an IC50 value in the submicromolar range. This suggests a strong potential for use in therapies targeting cancers characterized by overactive Pim-1 signaling .
    • In a study involving colony formation assays, the compound significantly reduced cell viability in cancer cell lines by inhibiting BAD phosphorylation at serine 112 .
  • Selectivity Profile :
    • The selectivity of this compound was assessed against a panel of 119 oncogenic kinases. It showed greater than 95% inhibition for Pim-1 and TRKC at 1 μM concentration .
    • The selectivity score calculated for this compound was S(50) = 0.14, indicating a favorable profile compared to other kinase inhibitors .

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties:

  • A library of synthesized compounds was screened against the MDA-MB-231 breast cancer cell line using MTT assays. The results indicated that several compounds exhibited substantial growth inhibition compared to controls like YM155 .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • In a study focusing on structure–activity relationships (SAR), modifications to the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced potency against various cancer cell lines .

Summary of Biological Assays

Assay TypeTarget KinaseIC50 (μM)Effectiveness
Colony Formation AssayPim-1<0.001High
MTT AssayMDA-MB-231VariesSignificant
Kinase Selectivity PanelMultiple>95%Selective

Propriétés

IUPAC Name

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWIRSMQRQYJG-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109905
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092443-55-4
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 2
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 3
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 5
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 6
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Customer
Q & A

Q1: What is the primary mechanism of action of BS-194?

A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].

Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?

A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.

Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?

A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.

Q4: What is the pharmacokinetic profile of BS-194?

A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.

Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?

A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.